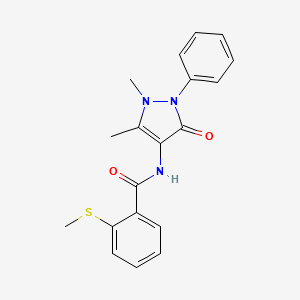![molecular formula C16H22N2O2 B5110282 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been found to have a wide range of biochemical and physiological effects.
作用机制
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a transcription factor that regulates the expression of genes involved in various metabolic processes. By activating PPARδ, this compound enhances fatty acid metabolism, which leads to increased energy production and improved endurance. It also regulates glucose metabolism, reduces inflammation, and promotes fat loss.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It enhances fatty acid metabolism, which leads to increased energy production and improved endurance. It also regulates glucose metabolism, reduces inflammation, and promotes fat loss. Additionally, it has been found to improve insulin sensitivity, reduce oxidative stress, and promote mitochondrial biogenesis.
实验室实验的优点和局限性
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also readily available and easy to synthesize. However, it also has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when conducting experiments with this compound.
未来方向
There are several future directions for research on 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole, including its potential applications in sports performance enhancement, metabolic disorders, and cancer therapy. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects and toxicity. Finally, there is a need for the development of more selective and potent PPARδ agonists with fewer off-target effects.
合成方法
The synthesis of 4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole involves several steps, including the reaction of 4-bromo-2-chlorophenol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form 4-(3-methoxyphenoxy)-2-chlorophenol. This intermediate is then reacted with 4-bromobutanol in the presence of potassium carbonate to produce 4-[4-(3-methoxyphenoxy)butyl]-2-chlorophenol. Finally, the pyrazole ring is formed by reacting the intermediate with 2,2,2-trifluoroethylhydrazine in the presence of a base.
科学研究应用
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and cancer therapy. In sports, it has been found to increase endurance and stamina by enhancing fatty acid metabolism. In metabolic disorders, it has been found to improve insulin sensitivity, reduce inflammation, and promote fat loss. In cancer therapy, it has been found to inhibit tumor growth and metastasis by regulating various signaling pathways.
属性
IUPAC Name |
4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-16(13(2)18-17-12)9-4-5-10-20-15-8-6-7-14(11-15)19-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUECFMWNBFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)

![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)

![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)

![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)